molecular formula C12H14O2 B12553344 7alpha-Phenyloxepan-2-one CAS No. 174847-72-4

7alpha-Phenyloxepan-2-one

Cat. No.: B12553344
CAS No.: 174847-72-4
M. Wt: 190.24 g/mol
InChI Key: YSNUYIYJOQZXRI-LLVKDONJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Phenyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenyl-substituted precursors that undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using automated reactors. These reactors ensure precise control over reaction parameters such as temperature, pressure, and catalyst concentration, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7alpha-Phenyloxepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepanone derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepanone derivatives, while reduction can produce alcohols.

Scientific Research Applications

7alpha-Phenyloxepan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7alpha-Phenyloxepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    7alpha-Hydroxy-4-cholesten-3-one: Another oxepanone derivative with distinct biological activities.

    7alpha-Methyloxepan-2-one: A structurally similar compound with variations in its chemical properties.

Uniqueness: 7alpha-Phenyloxepan-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other oxepanone derivatives. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

174847-72-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(7R)-7-phenyloxepan-2-one

InChI

InChI=1S/C12H14O2/c13-12-9-5-4-8-11(14-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1

InChI Key

YSNUYIYJOQZXRI-LLVKDONJSA-N

Isomeric SMILES

C1CCC(=O)O[C@H](C1)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)OC(C1)C2=CC=CC=C2

Origin of Product

United States

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